molecular formula C15H13BrFN3O2 B14801057 N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide

N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide

Cat. No.: B14801057
M. Wt: 366.18 g/mol
InChI Key: AWXALSWQPABXAP-UHFFFAOYSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-fluoroanilino)acetohydrazide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a bromo-substituted hydroxyphenyl group and a fluoroanilino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-fluoroanilino)acetohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-(4-fluoroanilino)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-fluoroanilino)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-fluoroanilino)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-fluoroanilino)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chloroanilino)acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-methoxyanilino)acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-methylphenyl)acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-fluoroanilino)acetohydrazide is unique due to the presence of the fluoroanilino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H13BrFN3O2

Molecular Weight

366.18 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide

InChI

InChI=1S/C15H13BrFN3O2/c16-11-1-6-14(21)10(7-11)8-19-20-15(22)9-18-13-4-2-12(17)3-5-13/h1-8,18,21H,9H2,(H,20,22)

InChI Key

AWXALSWQPABXAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)Br)O)F

Origin of Product

United States

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